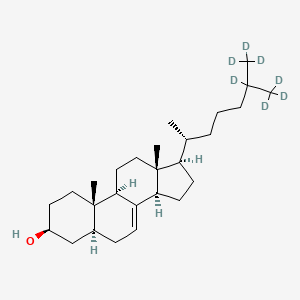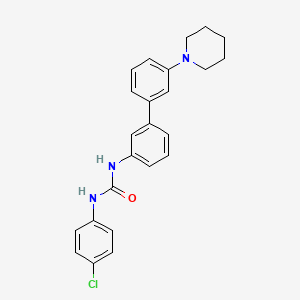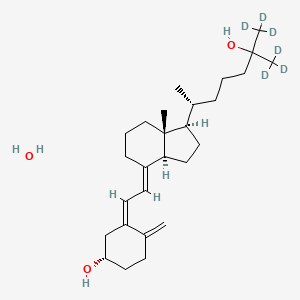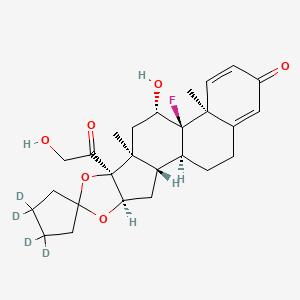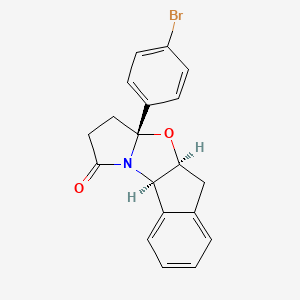
NMDA receptor antagonist 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NMDA receptor antagonists are a class of compounds that inhibit the action of the N-Methyl-D-aspartate receptor. These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonist 5 is one such compound that has garnered attention for its potential therapeutic applications in various neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 5 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to the NMDA receptor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent production.
Análisis De Reacciones Químicas
Types of Reactions: NMDA receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products:
Aplicaciones Científicas De Investigación
NMDA receptor antagonist 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of NMDA receptors.
Biology: Helps in understanding the role of NMDA receptors in cellular processes.
Medicine: Investigated for its potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
NMDA receptor antagonist 5 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the neuron, thereby reducing excitotoxicity and neuronal damage. The compound targets specific subunits of the NMDA receptor, modulating its activity and influencing downstream signaling pathways involved in synaptic plasticity and memory formation.
Comparación Con Compuestos Similares
NMDA receptor antagonist 5 is unique in its high affinity and selectivity for the NMDA receptor. Similar compounds include:
Ketamine: Known for its anesthetic and antidepressant properties.
Dextromethorphan: Commonly used as a cough suppressant.
Phencyclidine: A dissociative anesthetic with hallucinogenic effects.
Memantine: Used in the treatment of Alzheimer’s disease.
Each of these compounds has distinct pharmacological profiles and therapeutic applications, but this compound stands out for its potential in targeted neurological therapies.
Propiedades
Fórmula molecular |
C19H16BrNO2 |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
(1R,9S,11R)-11-(4-bromophenyl)-10-oxa-15-azatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6-trien-14-one |
InChI |
InChI=1S/C19H16BrNO2/c20-14-7-5-13(6-8-14)19-10-9-17(22)21(19)18-15-4-2-1-3-12(15)11-16(18)23-19/h1-8,16,18H,9-11H2/t16-,18+,19+/m0/s1 |
Clave InChI |
DXMFBOLVVHCUHN-QXAKKESOSA-N |
SMILES isomérico |
C1C[C@]2(N(C1=O)[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br |
SMILES canónico |
C1CC2(N(C1=O)C3C(O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


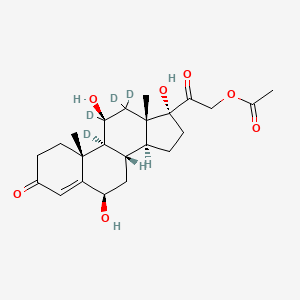


![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)

![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)

